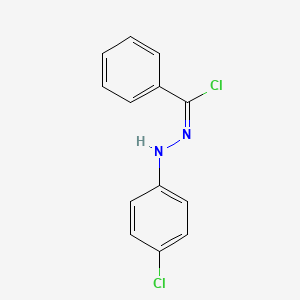
(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a chlorophenyl group and a benzenecarbohydrazonoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride typically involves the reaction of 4-chlorobenzaldehyde with benzenecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
**Common Re
Biologische Aktivität
(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
The compound functions primarily as a hydrazonoyl halide, which can interact with various biological targets. Its mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and microbial infections.
Anticancer Activity
Recent studies indicate that derivatives containing the 4-chlorophenyl group exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of kinases involved in oncogenic pathways, particularly AKT2/PKBβ, which is crucial in glioma malignancy.
Case Study:
A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that demonstrated potent anti-glioma activity. Compound 4j showed an EC50 value of 20 μM against GL261 murine glioblastoma cells, indicating substantial growth inhibition while exhibiting low cytotoxicity towards non-cancerous cells .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| 4j | 20 | AKT2/PKBβ |
| MK-2206 | 2 | AKT1/PKBα |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting DNA replication through inhibition of essential enzymes such as DNA gyrase and topoisomerase IV.
Antimicrobial Efficacy:
Research indicates that derivatives exhibit significant activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| K. pneumoniae | 64 μg/mL |
Pharmacological Studies
Pharmacological evaluations have revealed that compounds derived from this compound display moderate to strong activity against various pathogens, including Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that elucidate the binding interactions with target proteins.
Binding Affinity Studies
Docking studies have shown favorable interactions between the compound and bovine serum albumin (BSA), suggesting potential for therapeutic applications in drug formulation .
Eigenschaften
Molekularformel |
C13H10Cl2N2 |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
(E)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13+ |
InChI-Schlüssel |
IMHUAQVGERGSNQ-GHRIWEEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)Cl)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















